2-amino-3-[(E)-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-3-[(E)-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C15H10ClF3N4O2 and its molecular weight is 370.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Synthesis Studies
- A study by Holam et al. (2022) focused on synthesizing derivatives of dihydropyrimidine, including compounds structurally similar to the specified chemical. They employed molecular docking studies to predict the affinity of these compounds with CDK4 protein, revealing significant interactions and binding energies.
SAR Studies on Gene Expression Inhibitors
- Research by Palanki et al. (2000) conducted structure-activity relationship (SAR) studies on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors. This study offers insights into the effects of substituting different groups on the pyrimidine ring of compounds similar to the one .
Antimicrobial and Antioxidant Screening
- Dey et al. (2022) conducted research on 3, 4-Dihydropyrimidin-2-one Derivatives, closely related to the specified chemical. They evaluated these compounds for their antimicrobial activity against various bacterial and fungal species and found significant antimicrobial and antioxidant properties.
Synthesis of Dihydropyrimidine Derivatives
- A study by Namazi et al. (2001) investigated the chemical reactivity of positions in Biginelli type compounds, leading to the synthesis of new dihydropyrimidine derivatives. This research contributes to the understanding of the chemical behavior and potential applications of compounds structurally related to 2-amino-3-[(E)-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one.
Properties
IUPAC Name |
2-amino-3-[(E)-(5-chloro-2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4O2/c1-2-5-25-11-4-3-10(16)6-9(11)8-21-23-13(24)7-12(15(17,18)19)22-14(23)20/h1,3-4,6-8H,5H2,(H2,20,22)/b21-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZRIWOZPJZWEH-ODCIPOBUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Cl)C=NN2C(=O)C=C(N=C2N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1)Cl)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.